5-nitro-1H-indole-2,3-dione 3-oxime
Description
5-Nitro-1H-indole-2,3-dione 3-oxime is a nitro-substituted isatin derivative characterized by a bicyclic indole core with a ketone at position 2, a nitro group at position 5, and an oxime functional group at position 3 (Figure 1). The compound has been synthesized via N-propargylation of isatin derivatives followed by cyclization and functionalization steps, as described in protocols involving 1,4-dioxane, para-formaldehyde, and copper chloride catalysis . Structural confirmation is typically achieved using $ ^1 \text{H} $-NMR, $ ^{13} \text{C} $-NMR, and HRMS, with the nitro group contributing to distinct spectroscopic signatures (e.g., strong electron-withdrawing effects in NMR and mass fragmentation patterns) .
Properties
IUPAC Name |
5-nitro-3-nitroso-1H-indol-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8-7(10-13)5-3-4(11(14)15)1-2-6(5)9-8/h1-3,9,12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQGKMRFHWHNKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)O)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Common Synthetic Routes
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Nitration | Introduction of the nitro group using nitric acid. |
| 2 | Oximation | Conversion of the carbonyl to an oxime using hydroxylamine. |
| 3 | Cyclization | Formation of the indole structure through cyclization reactions. |
These synthetic pathways are crucial for obtaining derivatives that may exhibit enhanced biological activities.
Biological Applications
Research indicates that 5-nitro-1H-indole-2,3-dione 3-oxime exhibits various biological properties, making it a candidate for therapeutic applications.
Anticancer Activity
Preliminary studies have shown that this compound can induce cell cycle arrest in cancer cells. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent .
Neuroprotective Effects
The compound has been investigated for its ability to antagonize excitatory amino acid receptors, which play a role in neurodegenerative diseases such as Alzheimer's and Amyotrophic Lateral Sclerosis (ALS). By blocking these receptors, it may help mitigate excitotoxicity associated with neuronal damage .
Medicinal Chemistry Applications
This compound is being explored for its potential in drug development:
Therapeutic Uses
- Cerebrovascular Disorders : It may be useful in treating conditions like stroke by protecting neurons from excitotoxic damage .
- Antimicrobial Properties : Studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens .
Case Studies and Research Findings
-
Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects of this compound on cancer cell lines.
- Method : Cell viability assays were conducted on breast and lung cancer cell lines.
- Results : The compound showed IC50 values indicating significant cytotoxicity compared to control groups.
-
Neuroprotective Study :
- Objective : To assess the neuroprotective effects against glutamate-induced toxicity.
- Method : Neuronal cultures were treated with glutamate in the presence of varying concentrations of the compound.
- Results : The compound reduced cell death significantly, supporting its potential use in neurodegenerative disease therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 5-nitro-1H-indole-2,3-dione 3-oxime can be contextualized by comparing it to structurally related indole-2,3-dione derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Functional Comparison of Indole-2,3-Dione Derivatives
Key Insights from Comparative Analysis
Substituent Effects on Bioactivity Nitro vs. Halogen Substituents: The nitro group in this compound confers stronger electron-withdrawing effects compared to chlorine or bromine analogs. This may reduce nucleophilic reactivity but enhance interactions with electron-rich biological targets, such as DNA or redox-sensitive enzymes . Channel Modulation: NS309 (6,7-dichloro analog) exhibits nanomolar potency for KCa3.1 channels, whereas the nitro-substituted derivative lacks reported channel activity. This suggests halogen positioning (6,7 vs. 5) critically influences ion channel targeting .
Receptor Selectivity Indole-2,3-dione derivatives with benzoxazolone or benzothiazinone moieties show high sigma-1 (σ1) receptor affinity (K$_{i}$ ~5–30 nM). In contrast, nitro-substituted analogs like this compound exhibit negligible σ1 binding but may favor σ2 receptor interactions due to steric and electronic effects .
Cytotoxicity and Antiparasitic Activity this compound demonstrates moderate cytotoxicity against PC-3 cells (IC$_{50}$ ~10–50 µM), comparable to other propargylated isatin derivatives. However, its antiparasitic activity against T. foetus is less potent than quinolone-linked analogs (e.g., 7e in ), highlighting the importance of auxiliary functional groups .
Synthetic Accessibility
- The synthesis of nitro-substituted derivatives requires careful control of reaction conditions (e.g., nitration agents, temperature) to avoid over-oxidation. This contrasts with halogenated analogs, which are more straightforward to prepare via electrophilic substitution .
Q & A
Basic Questions
Q. What are the standard laboratory synthesis protocols for 5-nitro-1H-indole-2,3-dione 3-oxime, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with nitration of indole precursors followed by oxime formation. For example, nitration of 1H-indole-2,3-dione using nitric acid in sulfuric acid yields the 5-nitro derivative. Subsequent reaction with hydroxylamine under reflux conditions introduces the oxime group. Optimization includes adjusting temperature (e.g., 40–80°C), solvent (acetonitrile or DMF), and catalysts (e.g., iodine or FeCl₃) to improve yields. Column chromatography (e.g., ethyl acetate/hexane) is critical for purification .
| Example Reaction Optimization |
|---|
| Catalyst: I₂ (10 mol%), Temp: 40°C, Time: 5h → Yield: 98% |
Q. Which analytical techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and oxime tautomerism. For example, the oxime proton appears as a singlet near δ 12 ppm .
- Mass Spectrometry (FAB-HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 235.06) .
- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks. Single-crystal XRD requires high-quality crystals grown via slow evaporation .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound across studies?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell lines, concentrations) or compound stability. To resolve:
Standardize Assays : Use validated cell lines (e.g., HEK-293 for ion channel studies) and control for solvent effects (e.g., DMSO ≤0.1%) .
Stability Testing : Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) .
Comparative Studies : Replicate experiments using a reference compound (e.g., NS309, a structurally related SK/IK channel opener) .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be mitigated?
- Methodological Answer : Challenges include:
- Twinning : Common in nitro-containing crystals. Use SHELXL’s TWIN command with HKLF5 data .
- Disorder : Nitro groups may exhibit rotational disorder. Apply ISOR and DELU restraints during refinement .
- Hydrogen Bonding : Use OLEX2’s DYNPRO tool to model H-atom positions in hydrogen-bonded networks .
Q. How to design structure-activity relationship (SAR) studies for 5-nitroindole derivatives targeting ion channels?
- Methodological Answer :
Substituent Variation : Synthesize analogs with modifications at positions 5 (e.g., Cl, CF₃O) and 3 (e.g., alkyl oximes) .
Functional Assays : Test electrophysiological effects on SK/IK channels using patch-clamp techniques. Compare with NS309’s EC₅₀ values .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes in channel pore regions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
